![molecular formula C12H21NO3 B3327991 tert-Butyl 3-formyl-3-methylpiperidine-1-carboxylate CAS No. 406212-49-5](/img/structure/B3327991.png)
tert-Butyl 3-formyl-3-methylpiperidine-1-carboxylate
Overview
Description
Tert-Butyl 3-formyl-3-methylpiperidine-1-carboxylate is a piperidine-based compound that is extensively used in scientific experiments for its unique chemical and biological properties. It has a molecular weight of 227.3 .
Molecular Structure Analysis
The InChI code for this compound is1S/C12H21NO3/c1-11(2,3)16-10(15)13-7-5-6-12(4,8-13)9-14/h9H,5-8H2,1-4H3
. This indicates that the compound has a complex structure with multiple functional groups.
Scientific Research Applications
Synthesis of Pharmaceutical Intermediates
- Jak3 Inhibitor Synthesis : Tert-Butyl 4-methyl-3-oxopiperidine-1-carboxylate, a closely related compound, serves as an important intermediate in synthesizing CP-690550, a novel protein tyrosine kinase Jak3 inhibitor. The study proposed an efficient synthesis approach with a total yield of 80.2%, indicating its potential for industrial-scale production (Chen Xin-zhi, 2011).
- Anticancer Drug Intermediates : Tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate is highlighted as a significant intermediate for small molecule anticancer drugs. A rapid and high-yield synthetic method was established, showcasing its utility in developing drugs targeting the PI3K/AKT/mTOR pathway (Binliang Zhang et al., 2018).
Development of Novel Synthetic Methodologies
- Metal-free C3-alkoxycarbonylation : A facile protocol for preparing various quinoxaline-3-carbonyl compounds through oxidation coupling of quinoxalin-2(1H)-ones with carbazates in metal- and base-free conditions was reported. This study demonstrates the versatility of tert-butyl carbazate in synthesizing bioactive natural products and synthetic drugs (Long-Yong Xie et al., 2019).
Exploration of Chemical Properties and Reactions
- Computational Analysis : The effect of green solvents (methanol, water, ethanol, and DMSO) on tert-Butyl 4-formylpiperidine-1-carboxylate was studied using DFT methods. This research provides insights into how solvents influence the molecular reactivity and electronic properties, highlighting the compound's reactive sites and non-covalent bond interactions (M. Vimala et al., 2021).
Safety and Hazards
The safety information for tert-Butyl 3-formyl-3-methylpiperidine-1-carboxylate includes a variety of precautionary statements. These include recommendations to avoid breathing dust/fume/gas/mist/vapours/spray, to avoid getting the compound in eyes, on skin, or on clothing, and to use only outdoors or in a well-ventilated area .
properties
IUPAC Name |
tert-butyl 3-formyl-3-methylpiperidine-1-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO3/c1-11(2,3)16-10(15)13-7-5-6-12(4,8-13)9-14/h9H,5-8H2,1-4H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFIQXPZTOFYEMI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCN(C1)C(=O)OC(C)(C)C)C=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701188797 | |
Record name | 1,1-Dimethylethyl 3-formyl-3-methyl-1-piperidinecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701188797 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
406212-49-5 | |
Record name | 1,1-Dimethylethyl 3-formyl-3-methyl-1-piperidinecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=406212-49-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,1-Dimethylethyl 3-formyl-3-methyl-1-piperidinecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701188797 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | tert-butyl 3-formyl-3-methylpiperidine-1-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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